4-METHYL-N~1~-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE
Overview
Description
4-METHYL-N~1~-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a 4-methyl group and an ethyl chain linked to a 5-methyl-3-nitro-1H-pyrazole moiety. The presence of both benzamide and pyrazole functionalities in its structure makes it an interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N~1~-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE typically involves multiple steps:
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Formation of the Pyrazole Moiety: : The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and a suitable 1,3-dicarbonyl compound. For instance, 5-methyl-3-nitro-1H-pyrazole can be prepared by reacting 3-methyl-2-nitroacrylate with hydrazine hydrate under reflux conditions .
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Attachment of the Ethyl Chain: : The ethyl chain can be introduced via alkylation reactions. For example, 5-methyl-3-nitro-1H-pyrazole can be alkylated with 2-bromoethylamine to yield 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethylamine .
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Formation of the Benzamide Core: : The benzamide core can be synthesized through acylation reactions. 4-methylbenzoic acid can be converted to its corresponding acid chloride using thionyl chloride, followed by reaction with 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethylamine to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N~1~-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
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Oxidation: : The nitro group in the pyrazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst .
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Substitution: : The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation .
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).
Major Products Formed
Reduction of Nitro Group: 4-methyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]benzamide.
Nitration: 4-methyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide.
Scientific Research Applications
4-METHYL-N~1~-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE has various applications in scientific research:
Mechanism of Action
The mechanism of action of 4-METHYL-N~1~-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]benzamide: Similar structure but lacks the nitro group.
4-methyl-N-[2-(5-methyl-3-nitro-1H-imidazol-1-yl)ethyl]benzamide: Similar structure but contains an imidazole ring instead of a pyrazole ring.
Uniqueness
4-METHYL-N~1~-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct chemical and biological properties. The nitro group can undergo reduction to form an amino group, providing a versatile handle for further chemical modifications .
Properties
IUPAC Name |
4-methyl-N-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-10-3-5-12(6-4-10)14(19)15-7-8-17-11(2)9-13(16-17)18(20)21/h3-6,9H,7-8H2,1-2H3,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEZSDOHGNROLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C(=CC(=N2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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